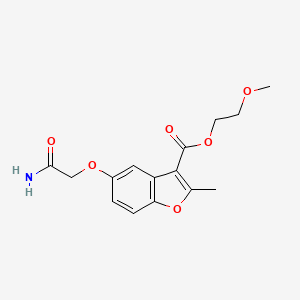

5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

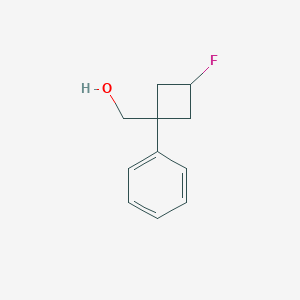

5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester, also known as CBME, is a compound with potential applications in various fields of research and industry1. It has a molecular formula of C15H17NO6 and a molecular weight of 307.3021.

Synthesis Analysis

Unfortunately, the specific synthesis process for this compound is not readily available in the search results. However, it is likely synthesized in a laboratory setting, given its complex structure and potential applications in research and industry1.Molecular Structure Analysis

The molecular structure of CBME is defined by its molecular formula, C15H17NO61. This indicates that it contains 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms1.

Chemical Reactions Analysis

The specific chemical reactions involving CBME are not detailed in the search results. However, given its molecular structure, it’s likely that it can participate in a variety of chemical reactions, particularly those relevant to its potential applications in research and industry1.Physical And Chemical Properties Analysis

The physical and chemical properties of CBME are not detailed in the search results. However, these properties would be determined by its molecular structure, which includes 15 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms1.Aplicaciones Científicas De Investigación

Synthesis and Characterization

One key aspect of research on benzofuran derivatives involves their synthesis and subsequent characterization, providing foundational knowledge for further applications. For instance, Kumari et al. (2019) detailed the synthesis and antimicrobial screening of benzofuran aryl ureas and carbamates, emphasizing the biological significance of these compounds. Their work illustrates the potential of benzofuran derivatives for antimicrobial applications, hinting at the broad utility of compounds like "5-Carbamoylmethoxy-2-methyl-benzofuran-3-carboxylic acid 2-methoxy-ethyl ester" in biologically relevant contexts (Kumari et al., 2019).

Biological Activities

Another vital area of research encompasses the investigation into the biological activities of benzofuran derivatives. Luo et al. (2005) explored the synthesis of tetrahydrofurobenzofurans and dihydromethanobenzodioxepines from benzofuran-2-one derivatives, identifying specific compounds that exhibited inhibitory activities against human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This work underscores the therapeutic potential of benzofuran derivatives in treating diseases associated with cholinesterase malfunction, such as Alzheimer's disease (Luo et al., 2005).

Antitumor Potential

Furthermore, Pieters et al. (1999) synthesized a series of dihydrobenzofuran lignans and related compounds, assessing their antitumor potential by inhibiting tubulin polymerization. This research demonstrates the capacity of benzofuran-based compounds to act as antimitotic agents, offering a novel approach to cancer therapy by targeting the microtubule dynamics essential for cell division (Pieters et al., 1999).

Safety And Hazards

The safety and hazards associated with CBME are not specified in the search results. As with any chemical compound, appropriate safety measures should be taken when handling and storing CBME1.

Direcciones Futuras

The future directions for research and applications involving CBME are not detailed in the search results. However, given its potential applications in various fields of research and industry, it’s likely that future studies will continue to explore its properties and potential uses1.

Propiedades

IUPAC Name |

2-methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO6/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H2,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJJECVKWIYDHY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)N)C(=O)OCCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-(2-amino-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2389527.png)

![(Z)-ethyl 3-allyl-2-((furan-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2389528.png)

![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)

![6-chloro-1-[(2,6-dichlorobenzyl)oxy]-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2389533.png)

![1-(Bromomethyl)-4-methoxybicyclo[2.2.1]heptane](/img/structure/B2389539.png)

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]morpholine-4-carboxamide](/img/structure/B2389546.png)

![3-(6-chloropyridazin-3-yl)-1-{[3-(trifluoromethyl)phenyl]carbonyl}-1H-indole; acetonitrile](/img/structure/B2389550.png)